molecular formula C13H12BrN5O B11410377 2-[(3-Bromobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-[(3-Bromobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11410377
M. Wt: 334.17 g/mol
InChI Key: LBKOKPSAJBPYIQ-UHFFFAOYSA-N
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Description

2-{[(3-BROMOPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that features a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-BROMOPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzylamine with a triazolopyrimidine derivative in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-BROMOPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce a variety of functional groups at the bromine site .

Scientific Research Applications

2-{[(3-BROMOPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins and thereby halting cell division .

Properties

Molecular Formula

C13H12BrN5O

Molecular Weight

334.17 g/mol

IUPAC Name

2-[(3-bromophenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H12BrN5O/c1-8-5-11(20)19-13(16-8)17-12(18-19)15-7-9-3-2-4-10(14)6-9/h2-6H,7H2,1H3,(H2,15,16,17,18)

InChI Key

LBKOKPSAJBPYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)Br

Origin of Product

United States

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